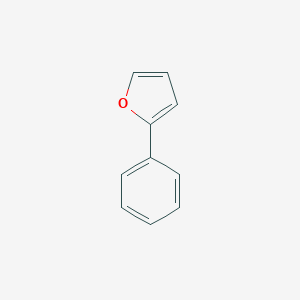

2-Phenylfuran

Description

Properties

IUPAC Name |

2-phenylfuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O/c1-2-5-9(6-3-1)10-7-4-8-11-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCXNJAXHHFZVIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00333986 | |

| Record name | 2-phenylfuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00333986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17113-33-6 | |

| Record name | 2-phenylfuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00333986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-Phenylfuran via the Paal-Knorr Reaction

For Researchers, Scientists, and Drug Development Professionals

Abstract

The furan scaffold is a cornerstone in medicinal chemistry and materials science. Among the myriad of synthetic strategies, the Paal-Knorr furan synthesis stands out for its reliability and efficiency in constructing the furan ring from 1,4-dicarbonyl compounds. This technical guide provides a comprehensive overview of the Paal-Knorr synthesis of 2-phenylfuran, a key intermediate in the development of various pharmaceuticals and functional materials. This document details the reaction mechanism, various catalytic systems, experimental protocols, and quantitative data to aid researchers in the practical application of this important transformation.

Introduction

The Paal-Knorr synthesis, first reported independently by Carl Paal and Ludwig Knorr in 1884, is a classical and widely employed method for the synthesis of substituted furans, pyrroles, and thiophenes from 1,4-dicarbonyl precursors.[1][2] The furan synthesis variant involves the acid-catalyzed cyclization and dehydration of a 1,4-dicarbonyl compound.[2] The operational simplicity and the accessibility of the starting materials have cemented its importance in organic synthesis. This compound, in particular, serves as a valuable building block for a range of biologically active molecules.

The Paal-Knorr Furan Synthesis: Core Principles

The synthesis of this compound via the Paal-Knorr reaction proceeds through the acid-catalyzed cyclization of 1-phenyl-1,4-butanedione. The reaction is versatile and can be effectively catalyzed by a range of acids, including protic acids, Lewis acids, and solid-supported acids.[2]

Reaction Mechanism

The mechanism of the Paal-Knorr furan synthesis is a well-established acid-catalyzed intramolecular condensation. The key steps are as follows:

-

Protonation: The reaction is initiated by the protonation of one of the carbonyl oxygens of the 1,4-dicarbonyl compound by an acid catalyst. This activation increases the electrophilicity of the carbonyl carbon.

-

Enolization: The second carbonyl group undergoes tautomerization to its enol form.

-

Intramolecular Cyclization: The nucleophilic enol oxygen attacks the activated carbonyl carbon, leading to the formation of a five-membered cyclic hemiacetal intermediate.

-

Dehydration: The hemiacetal intermediate is then protonated and subsequently loses a molecule of water to yield the aromatic furan ring.[2]

Catalytic Systems

The choice of catalyst can significantly influence the reaction rate, yield, and overall efficiency of the Paal-Knorr synthesis. A variety of acidic catalysts have been successfully employed.

-

Protic Acids: Strong Brønsted acids such as sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) are commonly used.[2]

-

Lewis Acids: Lewis acids like zinc chloride (ZnCl₂) and titanium tetrachloride (TiCl₄) can also effectively catalyze the cyclization.

-

Solid Acids: Heterogeneous catalysts, including Amberlyst-15 and Montmorillonite K10 clay, offer advantages in terms of ease of separation and catalyst recycling.

-

Modern Catalysts: More recent developments include the use of ionic liquids, such as 1-butyl-3-methyl-imidazolium hydrogen sulfate ([bmim]HSO₄), which can act as both a catalyst and a solvent, promoting greener reaction conditions.

Quantitative Data on Catalytic Efficiency

The following table summarizes the performance of various catalysts in the Paal-Knorr synthesis of furan derivatives. While specific data for this compound is not extensively tabulated in the literature, the data for the synthesis of 2,5-diphenylfuran from 1,4-diphenylbutane-1,4-dione provides a valuable comparison of catalyst efficacy under different conditions.

| Catalyst | Solvent | Temperature (°C) | Reaction Time | Yield (%) |

| Protic Acids | ||||

| H₂SO₄ (conc.) | Neat | 100 | 1 h | ~90 |

| p-TsOH | Toluene | Reflux | 3 h | 85 |

| Lewis Acids | ||||

| ZnCl₂ | Neat | 130-140 | 30 min | 88 |

| TiCl₄ | Toluene | 80 | 1 h | 92 |

| Solid Acids | ||||

| Amberlyst-15 | Toluene | 110 | 6 h | 95 |

| Montmorillonite K10 | Toluene | Reflux | 4 h | 82 |

| Microwave Irradiation | ||||

| p-TsOH (cat.) | Neat | 120 | 5 min | 98 |

Data adapted from a comparative guide on Paal-Knorr furan synthesis for 2,5-diphenylfuran.

Experimental Protocols

General Experimental Workflow

The general workflow for the Paal-Knorr synthesis of this compound involves the preparation of the 1-phenyl-1,4-butanedione precursor, followed by its acid-catalyzed cyclization.

Representative Protocol for Paal-Knorr Furan Synthesis

This protocol is a representative example for the acid-catalyzed cyclization of a 1,4-dicarbonyl compound and should be optimized for the specific synthesis of this compound from 1-phenyl-1,4-butanedione.

Materials:

-

1-Phenyl-1,4-butanedione

-

Acid catalyst (e.g., p-toluenesulfonic acid)

-

Anhydrous solvent (e.g., toluene)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1-phenyl-1,4-butanedione and the chosen anhydrous solvent (e.g., toluene).

-

Catalyst Addition: Add a catalytic amount of the acid catalyst (e.g., p-toluenesulfonic acid, typically 5-10 mol%).

-

Heating: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by washing with a saturated aqueous solution of sodium bicarbonate, followed by water and brine.

-

Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude this compound by column chromatography on silica gel or by distillation.

Characterization of this compound

The structure of the synthesized this compound should be confirmed by spectroscopic methods.

-

¹H NMR (400 MHz, CDCl₃) δ: 7.68-7.66 (m, 2H), 7.46 (s, 1H), 7.40-7.35 (m, 2H), 7.26-7.23 (m, 1H), 6.645-6.639 (m, 1H), 6.461-6.457 (m, 1H).

-

LRMS (ESI) [M+H]⁺: Calculated for C₁₀H₉O: 145.1, Found: 145.1.[3]

Alternative Synthetic Routes

While the Paal-Knorr synthesis is a powerful tool, other methods for the synthesis of this compound exist. One notable alternative is the Suzuki-Miyaura cross-coupling reaction between furan-2-ylboronic acid and an aryl halide, which can achieve high yields.[4] Another approach is the Negishi coupling of a furylzinc reagent with an aryl halide.[4]

Conclusion

The Paal-Knorr synthesis remains a highly relevant and practical method for the preparation of this compound and its derivatives. Its versatility in terms of catalyst choice and amenability to modern techniques such as microwave-assisted synthesis makes it an attractive option for both academic research and industrial applications. This guide provides the foundational knowledge and practical considerations necessary for the successful implementation of the Paal-Knorr synthesis of this compound, empowering researchers in the fields of drug discovery and materials science.

References

An In-Depth Technical Guide to the Suzuki-Miyaura Cross-Coupling for 2-Phenylfuran Synthesis

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, offering a powerful and versatile method for the formation of carbon-carbon bonds. This palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate is particularly valuable in the pharmaceutical and materials science industries due to its broad functional group tolerance and relatively mild reaction conditions. This guide provides a comprehensive technical overview of the application of the Suzuki-Miyaura reaction for the synthesis of 2-phenylfuran, a key structural motif in many biologically active compounds and functional materials.

Core Principles of the Suzuki-Miyaura Reaction

The Suzuki-Miyaura coupling reaction fundamentally involves the palladium-catalyzed cross-coupling of an organoboron species with an organic halide or triflate in the presence of a base. The reaction is highly valued for its operational simplicity, the commercial availability of a wide array of boronic acids, and the generally low toxicity of the boron-containing byproducts.[1]

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three primary steps:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the organic halide (R¹-X), forming a Pd(II) intermediate.[2]

-

Transmetalation: In the presence of a base, the organoboron reagent (R²-B(OR)₂) forms a boronate complex, which then transfers the organic group (R²) to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple and are eliminated from the metal, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[2]

Synthesis of this compound: Key Strategies

There are two primary approaches for the synthesis of this compound using the Suzuki-Miyaura cross-coupling reaction:

-

Route A: The coupling of a 2-halofuran (e.g., 2-bromofuran or 2-iodofuran) with phenylboronic acid.

-

Route B: The coupling of furan-2-boronic acid with a halobenzene (e.g., bromobenzene or iodobenzene).

The choice between these routes often depends on the availability and stability of the starting materials. Furan-2-boronic acid is known to be susceptible to protodeboronation under certain conditions, which can affect reaction yields.[3]

Quantitative Data Presentation

The following tables summarize quantitative data from various Suzuki-Miyaura coupling reactions relevant to the synthesis of this compound. These examples provide insight into the reaction conditions, catalyst systems, and expected yields.

Table 1: Suzuki-Miyaura Coupling of 2-Halofurans with Phenylboronic Acid Derivatives

| Entry | Furan Substrate | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | 2-Bromofuran | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Dioxane/H₂O | 80 | 3-5 | ~92 (analogous)[4] |

| 2 | Phenyl 5-bromofuran-2-carboxylate | Phenylboronic acid | Pd(PPh₃)₄ (3-5) | - | K₂CO₃ (aq) | Dioxane | 80-100 | - | (protocol)[5] |

| 3 | 2-(4-Bromophenyl)benzofuran | 4-Methoxyphenylboronic acid | Pd(II) complex (3) | - | K₂CO₃ | EtOH/H₂O | 80 | 4 | 97[6] |

| 4 | 2-Bromophenol | Furan-2-boronic acid | Pd(OAc)₂ (2) | PPh₃ (8) | K₂CO₃ | Dioxane/H₂O | 90 | 12 | (protocol) |

Table 2: Suzuki-Miyaura Coupling of Furan-2-boronic Acid with Aryl Halides

| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | 4-Chloroanisole | XPhos-Pd-G2 (2) | - | K₃PO₄ (aq) | THF | RT | 0.5 | 93 (analogous)[3] |

| 2 | Bromobenzene | PdFe₂O₄ (20 mg) | - | K₂CO₃ | MeOH/H₂O | 100 | 2 | 98[7] |

| 3 | 5-Iodovanillin | Pd(OAc)₂ (1) | - | Amberlite IRA-400(OH) | H₂O/EtOH | 60 | 1-2 | (protocol)[8] |

| 4 | Aryl Bromides | Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ | Dioxane/H₂O | 60 | 5-8 | 91-99 (analogous)[5] |

Experimental Protocols

The following are generalized experimental protocols for the synthesis of this compound via the Suzuki-Miyaura cross-coupling reaction. These protocols are based on established methodologies and may require optimization for specific substrates and scales.

Protocol 1: Conventional Heating Method

This protocol is a standard approach suitable for a wide range of Suzuki-Miyaura couplings.

Materials:

-

2-Halofuran (e.g., 2-bromofuran) or Furan-2-boronic acid (1.0 mmol)

-

Phenylboronic acid or Halobenzene (1.2 - 1.5 mmol)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a pre-catalyst) (1-5 mol%)

-

Ligand (if required, e.g., PPh₃, SPhos, XPhos) (2-10 mol%)

-

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 mmol)

-

Solvent (e.g., 1,4-Dioxane, Toluene, DMF, EtOH/H₂O mixture) (5-10 mL)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a dry round-bottom flask or Schlenk tube equipped with a magnetic stir bar and reflux condenser, add the 2-halofuran or furan-2-boronic acid, the corresponding coupling partner (phenylboronic acid or halobenzene), the palladium catalyst, and the base.

-

Evacuate and backfill the flask with an inert gas three times to establish an inert atmosphere.

-

Add the degassed solvent to the flask via syringe.

-

Heat the reaction mixture to the desired temperature (typically 60-110 °C) with vigorous stirring.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the pure this compound.

Protocol 2: Microwave-Assisted Method

This protocol offers a more rapid method for the synthesis of this compound.

Materials:

-

Same as Protocol 1.

Procedure:

-

To a microwave reaction vial equipped with a magnetic stir bar, add the 2-halofuran or furan-2-boronic acid, the corresponding coupling partner, the palladium catalyst, and the base.

-

Add the anhydrous solvent to the vial.

-

Seal the vial and place it in the microwave reactor.

-

Irradiate the mixture at a set temperature (e.g., 100-150 °C) for a specified time (e.g., 15-30 minutes) with stirring.

-

After the reaction is complete, allow the vial to cool to room temperature.

-

Work up the reaction mixture as described in Protocol 1 (steps 7-9).

Mandatory Visualizations

The following diagrams illustrate the core concepts of the Suzuki-Miyaura cross-coupling for the synthesis of this compound.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

- 1. researchgate.net [researchgate.net]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. benchchem.com [benchchem.com]

- 6. Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media [mdpi.com]

- 7. jsynthchem.com [jsynthchem.com]

- 8. rose-hulman.edu [rose-hulman.edu]

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Phenylfuran

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Phenylfuran is a heterocyclic aromatic compound that serves as a valuable building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its unique electronic and structural characteristics, arising from the conjugation of the furan and phenyl rings, govern its reactivity and physical properties. This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, including detailed experimental protocols for its synthesis and key reactions. The information is presented to be a practical resource for researchers, scientists, and professionals involved in drug development and other areas of chemical research.

Physical Properties

The physical properties of this compound are summarized in the table below. There is a notable discrepancy in the reported melting point of this compound in commercially available data, with some sources indicating a high melting point and others describing it as an oil. However, experimental data from synthetic procedures report the purified compound as a white solid, suggesting that in its pure form, it is a solid at room temperature.

Table 1: Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₈O | [1] |

| Molecular Weight | 144.17 g/mol | [1] |

| Appearance | White solid / Red to dark orange oil | [2],[3],[4] |

| Melting Point | 161 °C (disputed) | [3][5][6] |

| Boiling Point | 222.4 °C at 760 mmHg | [6] |

| Density | 1.048 - 1.083 g/cm³ | [6],[5] |

| Solubility | Slightly soluble in chloroform and DMSO | [6] |

| Refractive Index | 1.539 - 1.592 | [6],[3] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound exhibits characteristic signals for the protons on both the furan and phenyl rings.

Table 2: ¹H NMR Spectral Data for this compound (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.68 - 7.66 | m | 2H | Phenyl H (ortho) |

| 7.46 | s | 1H | Furan H5 |

| 7.40 - 7.35 | m | 2H | Phenyl H (meta) |

| 7.26 - 7.23 | m | 1H | Phenyl H (para) |

| 6.645 - 6.639 | m | 1H | Furan H3 |

| 6.461 - 6.457 | m | 1H | Furan H4 |

| [Source:[2]] |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Table 3: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| 154.5 | Furan C2 |

| 142.0 | Furan C5 |

| 130.9 | Phenyl C1' |

| 128.7 | Phenyl C3'/C5' |

| 127.5 | Phenyl C4' |

| 123.8 | Phenyl C2'/C6' |

| 111.7 | Furan C4 |

| 106.3 | Furan C3 |

| [Source: Prediction based on similar structures and spectral databases] |

Infrared (IR) Spectroscopy

The IR spectrum of this compound shows characteristic absorption bands corresponding to the vibrations of its functional groups.

Table 4: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | m | Aromatic C-H stretch |

| 1600 - 1450 | m-s | C=C stretching (aromatic rings) |

| 1300 - 1000 | s | C-O stretching (furan ring) |

| 900 - 675 | s | C-H "oop" (aromatic) |

| [Source: General IR correlation tables, specific experimental data not available in detail] |

Chemical Properties and Reactivity

This compound exhibits reactivity characteristic of electron-rich aromatic systems. The furan ring is highly activated towards electrophilic substitution, which predominantly occurs at the C5 position due to the directing effect of the phenyl group and the inherent reactivity of the furan α-position.

Synthesis of this compound

A common and efficient method for the synthesis of this compound is through a palladium-catalyzed cross-coupling reaction.

Reaction Scheme:

Caption: Synthesis of this compound via Negishi-like coupling.

Procedure:

-

To a solution of furan (10.2 g, 0.15 mol) in 100 mL of THF at 0 °C, add 2.5 M n-butyllithium (60 mL, 0.15 mol).

-

Stir the solution for 3 hours.

-

Add the resulting suspension to a solution of zinc chloride (20 g, 0.15 mol) in 100 mL of THF at room temperature and stir for 1 hour.

-

In a separate flask, add bromobenzene (10.5 mL, 0.10 mol) to a solution of tetrakis(triphenylphosphine)palladium(0) (0.57 g, catalytic) in 300 mL of THF.

-

Transfer the furyl zinc solution to the bromobenzene mixture via cannula.

-

Heat the reaction mixture at 50 °C and stir for 24 hours.

-

Cool the reaction and quench with 10% aqueous HCl solution (100 mL).

-

Extract the aqueous layer with ether (2 x 100 mL).

-

Wash the combined organic extracts with saturated sodium bicarbonate solution (100 mL) and brine (100 mL), then dry over MgSO₄.

-

Filter and concentrate the solution.

-

Purify the product by distillation at 10 torr (b.p. 94 °C) to yield this compound (12.1 g, 81%).

Electrophilic Substitution Reactions

The furan ring in this compound is highly susceptible to electrophilic attack, primarily at the 5-position.

The Vilsmeier-Haack reaction introduces a formyl group onto the furan ring.

Reaction Scheme:

Caption: Vilsmeier-Haack formylation of this compound.

Procedure:

-

To a solution of the this compound (1.0 equiv) in DMF, add phosphorus oxychloride (POCl₃) (1.5 equiv) at 0 °C.

-

Stir the reaction mixture at room temperature for several hours.

-

Quench the reaction by adding a solution of sodium acetate in water at 0 °C.

-

Dilute the mixture with water and extract with an organic solvent (e.g., Et₂O).

-

Wash the organic layer with brine and dry over Na₂SO₄.

-

Concentrate the solution under reduced pressure and purify the residue by column chromatography.[7][8][9]

This reaction introduces an acyl group to the furan ring, typically using an acid anhydride or acyl chloride with a Lewis acid catalyst.

Reaction Scheme:

Caption: Friedel-Crafts acylation of this compound.

Procedure:

-

Dissolve this compound (1.0 eq) in an anhydrous solvent such as diethyl ether.

-

Cool the solution to 0 °C in an ice bath.

-

Add the acylating agent (e.g., acetic anhydride, 1.1 eq).

-

Slowly add a Lewis acid catalyst (e.g., boron trifluoride etherate, 0.1 eq) dropwise.

-

Stir the reaction at 0 °C and monitor its progress.

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent, wash with brine, and dry over an anhydrous salt.

-

Remove the solvent and purify the product, typically by vacuum distillation or column chromatography.[10]

Halogenation of this compound is expected to occur readily at the 5-position.

Procedure:

-

Dissolve this compound in a suitable solvent such as chloroform or acetic acid.

-

Slowly add a solution of bromine in the same solvent to the furan solution, maintaining a low temperature.

-

Stir the reaction mixture until the reaction is complete (monitored by TLC).

-

Quench any excess bromine with a solution of sodium thiosulfate.

-

Work up the reaction mixture by extraction with an organic solvent, followed by washing and drying.

-

Purify the product by recrystallization or chromatography.[11]

Sulfonation of the highly reactive furan ring requires mild reagents to avoid polymerization.

Procedure:

-

Prepare a solution of this compound in an anhydrous solvent.

-

Add a mild sulfonating agent, such as a sulfur trioxide-pyridine or sulfur trioxide-DMF complex.

-

Heat the reaction mixture and stir for several hours.

-

Stop the reaction by adding an alkaline solution (e.g., sodium bicarbonate).

-

Isolate the sulfonated product, often as its salt.[12]

Cycloaddition Reactions

The furan ring in this compound can act as a diene in Diels-Alder reactions, although its aromatic character makes it less reactive than non-aromatic dienes.

Reaction Scheme:

References

- 1. This compound | C10H8O | CID 519363 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ORGANIC SPECTROSCOPY INTERNATIONAL: this compound [orgspectroscopyint.blogspot.com]

- 3. Diels–Alder Cycloaddition of 2,5-Bis(hydroxymethyl)furan (BHMF) and N-Phenylmaleimide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. scribd.com [scribd.com]

- 8. pfigshare-u-files.s3.amazonaws.com [pfigshare-u-files.s3.amazonaws.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Application of in situ ATR-IR spectroscopy for the synthesis of bisphenol F: optimization, mechanistic and kinetics studies - Analytical Methods (RSC Publishing) [pubs.rsc.org]

Spectroscopic Analysis of 2-Phenylfuran: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 2-phenylfuran, a heterocyclic aromatic compound. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This document is intended to be a valuable resource for researchers and professionals involved in the synthesis, characterization, and application of this and similar molecules.

Data Presentation

The spectroscopic data for this compound are summarized in the tables below, providing essential values for its structural elucidation and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the detailed structure of organic molecules.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 7.68-7.66 | m | 2H (Phenyl) |

| 7.46 | s | 1H (Furan) |

| 7.40-7.35 | m | 2H (Phenyl) |

| 7.26-7.23 | m | 1H (Phenyl) |

| 6.645-6.639 | m | 1H (Furan) |

| 6.461-6.457 | m | 1H (Furan) |

| Data sourced from a 400 MHz spectrum in CDCl₃[1] |

Table 2: ¹³C NMR Spectroscopic Data for this compound (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| 154.5 | C2 (Furan) |

| 142.0 | C5 (Furan) |

| 131.0 | C1' (Phenyl) |

| 128.8 | C3'/C5' (Phenyl) |

| 127.5 | C4' (Phenyl) |

| 124.0 | C2'/C6' (Phenyl) |

| 111.8 | C4 (Furan) |

| 106.0 | C3 (Furan) |

| Note: This data is predicted based on typical chemical shifts for furan and phenyl rings and has not been experimentally verified from the available resources.[2][3][4] |

Infrared (IR) Spectroscopy

Infrared spectroscopy is utilized to identify the functional groups present in a molecule through their characteristic vibrational frequencies.

Table 3: Predicted IR Absorption Frequencies for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3150-3000 | Medium | Aromatic C-H stretch |

| 1600-1450 | Medium-Strong | C=C stretching (Aromatic and Furan rings) |

| 1250-1000 | Strong | C-O-C stretching (Furan ring) |

| 900-675 | Strong | C-H out-of-plane bending (Aromatic) |

| Note: This data is predicted based on characteristic IR absorptions for aromatic and furan-containing compounds.[5][6][7][8][9][10] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.

Table 4: Mass Spectrometry Data for this compound

| m/z | Assignment |

| 145.1 | [M+H]⁺ |

| Data obtained via Low-Resolution Mass Spectrometry (LRMS) with Electrospray Ionization (ESI).[1] A full fragmentation pattern from Electron Ionization (EI) would be expected to show a prominent molecular ion peak at m/z 144, with subsequent fragmentation patterns characteristic of aromatic and furan rings.[11][12][13] |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific instrument parameters may vary.

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation: A sample of this compound (5-10 mg for ¹H, 20-50 mg for ¹³C) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal reference. The solution should be homogeneous and free of any particulate matter.[14][15]

-

Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, a spectrometer with a field strength of 400 MHz or higher is recommended. For ¹³C NMR, a frequency of around 100 MHz is common. Standard pulse programs are used to acquire the spectra. For ¹³C NMR, proton decoupling is typically employed to simplify the spectrum.[16][17][18]

-

Data Processing: The acquired free induction decay (FID) is Fourier transformed to obtain the spectrum. The spectrum is then phased, baseline corrected, and referenced to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: For a liquid sample like this compound, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr). Alternatively, Attenuated Total Reflectance (ATR) can be used by placing a drop of the sample directly onto the ATR crystal. For solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a translucent disk.[19][20]

-

Data Acquisition: A background spectrum of the empty sample holder (or salt plates/ATR crystal) is recorded. The prepared sample is then placed in the spectrometer, and the sample spectrum is acquired. The instrument records the interferogram, which is then Fourier transformed to produce the infrared spectrum.

-

Data Processing: The final spectrum is typically presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent, such as dichloromethane or hexane.[21]

-

Gas Chromatography (GC): A small volume (typically 1 µL) of the sample solution is injected into the GC system. The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column (e.g., a DB-5ms). The column temperature is programmed to ramp up to ensure the separation of components based on their boiling points and interactions with the stationary phase.[22][23][24][25]

-

Mass Spectrometry (MS): As this compound elutes from the GC column, it enters the ion source of the mass spectrometer (typically using Electron Ionization at 70 eV). The molecule is ionized and fragmented. The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z), and a detector records their abundance, generating a mass spectrum.[23][24]

Mandatory Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

References

- 1. ORGANIC SPECTROSCOPY INTERNATIONAL: this compound [orgspectroscopyint.blogspot.com]

- 2. This compound | C10H8O | CID 519363 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. ejournal.upi.edu [ejournal.upi.edu]

- 9. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 10. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 14. publish.uwo.ca [publish.uwo.ca]

- 15. chemrxiv.org [chemrxiv.org]

- 16. chem.uiowa.edu [chem.uiowa.edu]

- 17. sc.edu [sc.edu]

- 18. State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mse.washington.edu [mse.washington.edu]

- 20. lpdlabservices.co.uk [lpdlabservices.co.uk]

- 21. uoguelph.ca [uoguelph.ca]

- 22. shimadzu.com [shimadzu.com]

- 23. Analysis of Furans and Alkylfurans in Food Samples (Part 1): Choosing GC-MS Conditions and a Sample Preparation Technique [restek.com]

- 24. GC-MS Sample Preparation | Thermo Fisher Scientific - TW [thermofisher.com]

- 25. library.dphen1.com [library.dphen1.com]

The Rising Therapeutic Potential of 2-Phenylfuran Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, is a foundational scaffold in a vast number of biologically active compounds.[1] Its derivatives have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities. Among these, 2-phenylfuran derivatives have emerged as a particularly promising class of molecules, exhibiting potent anticancer, antimicrobial, and anti-inflammatory properties. This technical guide provides an in-depth overview of the biological activities of this compound and its derivatives, presenting key quantitative data, detailed experimental protocols, and visualizations of the underlying molecular mechanisms to facilitate further research and drug development.

Anticancer Activity: Targeting Cell Proliferation and Survival

Numerous studies have highlighted the potent antiproliferative effects of this compound derivatives against a range of human cancer cell lines.[2][3] A key mechanism underlying this activity is the inhibition of tubulin polymerization, a critical process for mitotic spindle formation and cell division.[4][5]

Quantitative Anticancer Activity Data

The cytotoxic effects of various this compound and related derivatives have been quantified using metrics such as the half-maximal inhibitory concentration (IC50). Below is a summary of reported anticancer activities.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine sulfonamide (4e) | MCF-7 (Breast) | 1-10 | [6] |

| 2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine sulfonamide (4f) | SK-MEL-28 (Melanoma) | 1-10 | [6] |

| Furan-based compound 4 | MCF-7 (Breast) | 4.06 | [7] |

| Furan-based compound 7 | MCF-7 (Breast) | 2.96 | [7] |

| 2-(Furan-2-yl)-4-(phenoxy)quinoline derivative 6 | Inhibition of TNF-α formation | 2.3 | [8] |

| 2-(Furan-2-yl)-4-(phenoxy)quinoline derivative 8 | Inhibition of β-glucuronidase release | 5.0 | [8] |

| 2-(Furan-2-yl)-4-(phenoxy)quinoline derivative 10 | Inhibition of lysozyme release | 4.6 | [8] |

| 2-(Furan-2-yl)-4-(phenoxy)quinoline derivative 11a | Inhibition of lysozyme release | 7.1 | [8] |

| 2-(Furan-2-yl)-4-(phenoxy)quinoline derivative 11a | Inhibition of β-glucuronidase release | 9.5 | [8] |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding purple formazan crystals which are insoluble in aqueous solutions. The amount of formazan produced is directly proportional to the number of viable cells.

Procedure: [7]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 × 10^4 cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and incubate for the desired period (e.g., 24 or 48 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for another 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

Experimental Protocol: Tubulin Polymerization Inhibition Assay

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.[9]

Principle: The polymerization of purified tubulin into microtubules causes an increase in turbidity, which can be monitored by measuring the absorbance at 340 nm.

Procedure: [9]

-

Reagent Preparation: Prepare a tubulin polymerization mix on ice containing purified tubulin (e.g., 3 mg/mL), GTP, and a polymerization buffer.

-

Compound Addition: Pipette serial dilutions of the test compounds into a pre-warmed 96-well plate.

-

Initiation of Polymerization: Add the cold tubulin polymerization mix to each well to initiate the reaction.

-

Data Acquisition: Immediately place the plate in a 37°C microplate reader and measure the absorbance at 340 nm at regular intervals (e.g., every 60 seconds) for 60 minutes.

-

Data Analysis: The rate of tubulin polymerization is determined from the increase in absorbance over time. The percentage of inhibition is calculated for each compound concentration relative to a vehicle control, and the IC50 value is determined.

Workflow for assessing anticancer activity.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

This compound derivatives have also demonstrated significant activity against a variety of microbial pathogens.[10][11] The antimicrobial efficacy is often attributed to the ability of the furan ring to interact with microbial enzymes and disrupt essential cellular processes.[10]

Quantitative Antimicrobial Activity Data

The minimum inhibitory concentration (MIC) is a key parameter used to quantify the antimicrobial activity of a compound.

| Compound/Derivative | Microorganism | MIC (µM or µg/mL) | Reference |

| Substituted phenylfuranylnicotinamidines (4a-i) | Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, Bacillus megaterium | 10-20 µM | [11] |

| 3-Substituted 5-(5-nitro-2-furyl)-1,2,4-oxadiazole (2k) | Acinetobacter baumannii | <100 µg/mL | [10] |

| Benzofuran derivative 1 | Salmonella typhimurium | 12.5 µg/mL | [12] |

| Benzofuran derivative 1 | Escherichia coli | 25 µg/mL | [12] |

| Benzofuran derivative 1 | Staphylococcus aureus | 12.5 µg/mL | [12] |

| Biphenyl derivative 6i | Methicillin-resistant Staphylococcus aureus | 3.13 µg/mL | |

| Biphenyl derivative 6m | Multidrug-resistant Enterococcus faecalis | 6.25 µg/mL |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.[12][13]

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Procedure: [12]

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth medium.

-

Serial Dilution: Perform serial twofold dilutions of the test compound in a 96-well microtiter plate containing broth.

-

Inoculation: Inoculate each well with the microbial suspension. Include positive (microorganism without compound) and negative (broth only) controls.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Workflow for antimicrobial susceptibility testing.

Anti-inflammatory Activity: Modulation of Key Signaling Pathways

Several furan derivatives have been shown to possess potent anti-inflammatory properties by modulating key signaling pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[14][15] These pathways play a crucial role in the production of pro-inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).

Quantitative Anti-inflammatory Activity Data

| Compound/Derivative | Assay | IC50 (µM) | Reference |

| Benzofuran derivative 1 | NO Production Inhibition | 17.31 | [12] |

| Benzofuran derivative 3 | NO Production Inhibition | 16.5 | [12] |

| 2-Phenyl-4H-chromen-4-one derivative 8 | NO Production Inhibition | <20 | [15] |

| Heterocyclic/benzofuran hybrid 5d | NO Production Inhibition | 52.23 | [16] |

Experimental Protocol: Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the accumulation of nitrite, a stable product of NO, in cell culture supernatants.[1]

Principle: The Griess reagent converts nitrite into a colored azo compound, and the absorbance of this compound is measured spectrophotometrically.

Procedure: [1]

-

Cell Culture and Treatment: Culture murine macrophage cells (e.g., RAW 264.7) and pre-treat with various concentrations of the test compounds for 1 hour.

-

Induction of Inflammation: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response and incubate for 24 hours.

-

Sample Collection: Collect the cell culture supernatant.

-

Griess Reaction: Add an equal volume of Griess reagent to the supernatant and incubate at room temperature for 10-15 minutes.

-

Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Data Analysis: The concentration of nitrite is determined from a standard curve, and the percentage of inhibition of NO production is calculated.

Signaling Pathways

Inhibition of the NF-κB signaling pathway.

Inhibition of the MAPK signaling pathway.

Conclusion and Future Directions

This compound and its derivatives represent a versatile and promising scaffold for the development of novel therapeutic agents. The data and protocols presented in this guide underscore their significant potential in oncology, infectious diseases, and inflammatory disorders. Future research should focus on the synthesis of novel derivatives to establish clear structure-activity relationships, the elucidation of precise molecular targets, and in-depth preclinical and clinical evaluation to translate these promising in vitro findings into tangible therapeutic benefits. The continued exploration of this chemical space holds great promise for the discovery of next-generation medicines.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Biological Evaluation of 2-(3’,4’,5’-Trimethoxybenzoyl)-3-N,N-Dimethylamino Benzo[b]furan Derivatives as Inhibitors of Tubulin Polymerization [sfera.unife.it]

- 6. mdpi.com [mdpi.com]

- 7. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, cytotoxicity, and anti-inflammatory evaluation of 2-(furan-2-yl)-4-(phenoxy)quinoline derivatives. Part 4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis, antimicrobial, and antiproliferative activities of substituted phenylfuranylnicotinamidines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. benchchem.com [benchchem.com]

- 14. Involvement of p38 MAPK and ATF-2 signaling pathway in anti-inflammatory effect of a novel compound bis[(5-methyl)2-furyl](4-nitrophenyl)methane on lipopolysaccharide-stimulated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Electrophilic Substitution Reactions of 2-Phenylfuran

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenylfuran is an aromatic heterocyclic compound that serves as a valuable scaffold in medicinal chemistry and materials science. Its structure, featuring a furan ring substituted with a phenyl group, presents multiple sites for functionalization through electrophilic substitution reactions. Understanding the regioselectivity and reactivity of these reactions is paramount for the rational design and synthesis of novel this compound derivatives with desired pharmacological or material properties.

This technical guide provides a comprehensive overview of the electrophilic substitution reactions of this compound, including nitration, halogenation, acylation, and sulfonation. It details the underlying principles governing the regioselectivity of these transformations, provides experimental protocols for key reactions, and presents available quantitative data on isomer distribution.

Core Principles: Reactivity and Regioselectivity

The furan ring is an electron-rich aromatic system, making it significantly more reactive towards electrophiles than benzene.[1] This heightened reactivity is due to the electron-donating effect of the oxygen heteroatom, which increases the electron density of the ring. Electrophilic attack on monosubstituted furans predominantly occurs at the C5 (α) position, as the carbocation intermediate formed is more stabilized by resonance.[2]

In this compound, the phenyl group acts as an electron-donating group through resonance, further activating the furan ring towards electrophilic attack. The primary site of substitution is the C5 position of the furan ring, which is both sterically accessible and electronically favored. Substitution on the phenyl ring is generally not observed under typical electrophilic substitution conditions for the furan ring, highlighting the significantly higher reactivity of the furan moiety.

Key Electrophilic Substitution Reactions of this compound

This section details the major electrophilic substitution reactions of this compound, providing insights into the reaction mechanisms and practical experimental guidance.

Nitration

The nitration of furan and its derivatives requires mild conditions to prevent polymerization and ring-opening side reactions.[3] A common and effective method for the nitration of this compound is the use of acetyl nitrate, generated in situ from nitric acid and acetic anhydride.

Reaction Scheme:

References

An In-depth Technical Guide to the Oxidation and Reduction of 2-Phenylfuran

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Phenylfuran is a heterocyclic aromatic compound that serves as a versatile building block in organic synthesis. Its furan ring, substituted with a phenyl group, displays unique reactivity towards both oxidative and reductive transformations, offering pathways to a variety of valuable derivatives. This guide provides a comprehensive overview of the oxidation and reduction reactions of this compound, detailing common reagents, reaction mechanisms, and expected products. The information is supplemented with structured data tables for easy comparison of reaction parameters and detailed experimental protocols for key transformations. Furthermore, reaction pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the chemical processes involved.

Introduction

The chemical modification of this compound is of significant interest in medicinal chemistry and materials science due to the prevalence of furan-containing structures in bioactive molecules and functional materials. The furan moiety can be susceptible to both oxidation, which can lead to ring-opened products or the formation of furanones, and reduction, which can saturate the furan ring to produce dihydro- and tetrahydrofuran derivatives.[1] Understanding and controlling these transformations is crucial for the strategic design and synthesis of novel compounds. This guide will explore the primary methods for the oxidation and reduction of this compound, providing a technical resource for chemists in research and development.

Oxidation of this compound

The oxidation of this compound can proceed via several pathways depending on the oxidant and reaction conditions, leading to a range of products including phenylfuranones and ring-cleaved derivatives.

Oxidation with Permanganate and Chromate Reagents

Strong oxidizing agents such as potassium permanganate (KMnO4) and chromium trioxide (CrO3) are commonly employed for the oxidation of furans.[1] In the case of this compound, these reagents can lead to the formation of phenylfuranones. The reaction typically involves the attack of the oxidant on the electron-rich furan ring.

Table 1: Oxidation of this compound with Common Oxidizing Agents

| Oxidizing Agent | Product(s) | Typical Conditions | Yield (%) | Reference |

| Potassium Permanganate (KMnO4) | Phenylfuranones | Aqueous or organic solvent, controlled temperature | Variable | [1] |

| Chromium Trioxide (CrO3) | Phenylfuranones | Pyridine or acetic anhydride, controlled temperature | Variable | [1][2] |

| Singlet Oxygen (¹O₂) | Endoperoxides, subsequent rearrangement products | Photosensitizer (e.g., Rose Bengal), light, solvent (e.g., methanol, CH₂Cl₂) | Variable | [3] |

Experimental Protocol: General Procedure for Oxidation with Chromium Trioxide-Pyridine Complex

Note: Chromium (VI) compounds are toxic and should be handled with appropriate safety precautions.

-

In a round-bottom flask under an inert atmosphere, anhydrous pyridine is cooled in an ice bath.

-

Chromium trioxide is added portion-wise with stirring to form the Sarett or Collins reagent.

-

A solution of this compound in pyridine or dichloromethane is added dropwise to the cooled reagent mixture.

-

The reaction is stirred at a controlled temperature (e.g., 0 °C to room temperature) and monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is quenched, typically with water or a dilute acid.

-

The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography.

This is a general procedure; specific conditions for this compound would require further empirical optimization.

Photooxidation with Singlet Oxygen

The reaction of furans with singlet oxygen, typically generated photochemically, is a well-established method for the synthesis of various oxygenated compounds. This reaction proceeds via a [4+2] cycloaddition to form an unstable endoperoxide, which can then rearrange to other products. For substituted furans like this compound, this can be a route to hydroperoxides or other ring-opened species.[3][4]

Caption: Photooxidation of this compound with Singlet Oxygen.

Reduction of this compound

The reduction of this compound can be controlled to achieve either partial reduction to dihydrofuran derivatives or complete saturation to tetrahydrofuran derivatives.

Catalytic Hydrogenation

Catalytic hydrogenation is a widely used method for the reduction of aromatic systems. Using catalysts such as palladium on carbon (Pd/C), the furan ring of this compound can be reduced. The conditions of the hydrogenation (pressure, temperature, and reaction time) will determine the extent of reduction. Milder conditions may favor the formation of 2-phenyldihydrofuran, while more forcing conditions can lead to 2-phenyltetrahydrofuran.[1]

Table 2: Reduction of this compound

| Reducing Agent/Method | Product(s) | Typical Conditions | Yield (%) | Reference |

| H₂, Palladium on Carbon (Pd/C) | 2-Phenyldihydrofuran, 2-Phenyltetrahydrofuran | H₂ gas (balloon or Parr apparatus), solvent (e.g., EtOH, EtOAc), room temperature | High | [1][5] |

| Birch Reduction (Na or Li in liq. NH₃, ROH) | 2,5-Dihydrofuran derivatives | Liquid ammonia, alkali metal, alcohol (e.g., ethanol, t-butanol) | Variable | [6][7][8][9][10] |

| Diimide (N₂H₂) | Dihydrofuran derivatives | In situ generation (e.g., from hydrazine and an oxidant, or thermal decomposition of azodicarboxylate) | Variable | [11][12] |

Experimental Protocol: Catalytic Hydrogenation of this compound with Pd/C

Note: Palladium on carbon can be pyrophoric, and hydrogen gas is flammable and explosive. Handle with extreme care in a well-ventilated fume hood.

-

To a solution of this compound in a suitable solvent (e.g., ethanol, ethyl acetate) in a round-bottom flask, add a catalytic amount of 10% palladium on carbon.[5]

-

The flask is evacuated and backfilled with an inert gas (e.g., nitrogen or argon) several times.[13]

-

A balloon filled with hydrogen gas is attached to the flask, and the reaction mixture is stirred vigorously at room temperature.[13]

-

The reaction progress is monitored by TLC or GC-MS.

-

Upon completion, the hydrogen source is removed, and the flask is purged with an inert gas.

-

The reaction mixture is filtered through a pad of Celite to remove the catalyst, and the filter cake is washed with the solvent.[13]

-

The filtrate is concentrated under reduced pressure to yield the crude product, which can be purified if necessary.

Caption: Experimental Workflow for Catalytic Hydrogenation.

Birch Reduction

The Birch reduction, which employs an alkali metal (typically sodium or lithium) in liquid ammonia with an alcohol as a proton source, is a powerful method for the partial reduction of aromatic rings.[6][7][8][9][10] When applied to furan derivatives, it can lead to the formation of 2,5-dihydrofurans. This method offers a different selectivity compared to catalytic hydrogenation.

Caption: Mechanism of the Birch Reduction of this compound.

Diimide Reduction

Diimide (N₂H₂) is a mild and selective reducing agent that can be generated in situ. It is known to reduce non-polar carbon-carbon double and triple bonds via a syn-addition of hydrogen.[11] This method can be an alternative to catalytic hydrogenation, especially when other functional groups sensitive to hydrogenation are present.

Conclusion

The oxidation and reduction of this compound provide access to a diverse range of chemical structures with potential applications in various fields of chemical research. The choice of reagent and reaction conditions allows for selective transformations of the furan ring. While general methodologies for the oxidation and reduction of furans are well-documented, specific, high-yielding protocols for this compound often require careful optimization. This guide has summarized the key approaches and provided foundational experimental details to aid researchers in the synthesis of novel this compound derivatives. Further investigation into more selective and sustainable catalytic methods for these transformations remains an active area of research.

References

- 1. This compound Research Chemical|Reagent [benchchem.com]

- 2. Chromium Trioxide [organic-chemistry.org]

- 3. Photosensitized oxidation of furans. Part 2. Comparison between triplet and singlet molecular oxygen oxidation of methyl 2-methyl-5-phenylfuran-3-carboxylate - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Palladium on Carbon (Pd/C) [commonorganicchemistry.com]

- 6. Reduction [users.ox.ac.uk]

- 7. Birch Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 8. organicreactions.org [organicreactions.org]

- 9. byjus.com [byjus.com]

- 10. Birch reduction - Wikipedia [en.wikipedia.org]

- 11. Reductions with diimide - Wikipedia [en.wikipedia.org]

- 12. youtube.com [youtube.com]

- 13. sarponggroup.com [sarponggroup.com]

2-Phenylfuran: A Comprehensive Technical Guide to Safety, Handling, and Material Properties

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of 2-Phenylfuran (CAS No. 17113-33-6), a heterocyclic aromatic compound with applications in organic synthesis, catalysis, and medicinal chemistry.[1] This guide is intended for professionals in research and drug development and focuses on critical safety, handling, and material safety data sheet (MSDS) information to ensure safe laboratory practices.

Chemical and Physical Properties

This compound is a crystalline solid at room temperature, consisting of a furan ring substituted with a phenyl group at the second position.[1] Its unique electronic and steric characteristics make it a versatile building block in various chemical syntheses.[1]

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₈O | [1][2] |

| Molecular Weight | 144.17 g/mol | [1][2] |

| Melting Point | 161 °C | [3][4] |

| Boiling Point | 222.4 °C at 760 mmHg | [3] |

| Density | 1.048 g/cm³ | [3] |

| Flash Point | 86.4 °C | [3] |

| Vapor Pressure | 0.151 mmHg at 25°C | [3] |

| Solubility | Slightly soluble in Chloroform and DMSO | [3] |

| Storage Temperature | 2-8°C, sealed in a dry environment | [3][5] |

| Appearance | Crystalline solid | [1] |

Hazard Identification and Safety Precautions

While specific GHS classification and pictograms for this compound are not consistently available across all sources, general safety precautions for similar furan derivatives and related chemicals should be strictly followed. Furan derivatives can be harmful and irritants.[6] Some furan derivatives are known to cause a range of adverse health effects, including nausea, skin disorders, and damage to the liver, kidneys, and lungs.[7]

General Precautions:

-

Avoid contact with skin and eyes.[8]

-

Avoid the formation of dust and aerosols.[8]

-

Ensure adequate ventilation at all times.[8]

-

Obtain special instructions before use.[8]

-

Do not breathe vapors, mist, or gas.[8]

Logical Relationship of Safety Precautions

Caption: Logical workflow for mitigating risks associated with this compound.

Handling and Storage

Proper handling and storage procedures are crucial to minimize exposure and maintain the integrity of this compound.

Handling:

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6][8] For tasks with a potential for splashing, a face shield and a butyl rubber or neoprene apron should be worn.[6]

-

Work should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[6]

-

Use non-sparking tools and ground all equipment when handling, as vapors may form explosive mixtures with air.[9]

-

Avoid generating dust.[8]

Storage:

-

Store in a cool, dry, and well-ventilated area.[6]

-

Store away from incompatible materials such as oxidizing agents and strong acids or bases.[6]

Accidental Release and First Aid Measures

In the event of an accidental release or exposure, prompt and appropriate action is essential.

Accidental Release Measures:

-

Small Spills: Absorb the material with an inert absorbent, such as vermiculite or paper towels.[6] Do not dry sweep solid spills.[6] Collect the material in a sealed container for disposal.[6]

-

Large Spills: Evacuate the area immediately and contact the appropriate emergency response team.[6]

-

Remove all sources of ignition.[9]

-

Use personal protective equipment during cleanup.[8]

First Aid Measures:

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[8]

-

Skin Contact: Wash off with soap and plenty of water. Consult a physician.[8]

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[8]

-

Ingestion: Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[8]

Fire Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[8]

-

Specific Hazards: Vapors are heavier than air and may spread along floors, posing a flashback risk.

-

Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.[8]

Toxicological Information

Specific toxicological data for this compound is limited. However, information on related furan derivatives provides some insight into its potential hazards. Furan and its derivatives are of toxicological concern, with some showing hepatocarcinogenicity in rodents.[10] For instance, 2-methylfuran has been shown to cause liver damage in animal studies.[7][10]

The mechanism of action for the biological activity of this compound can involve the disruption of bacterial cell membranes and inhibition of essential enzymes in antimicrobial applications.[1] In anticancer research, derivatives of this compound may induce apoptosis in cancer cells by targeting specific signaling pathways.[1]

Potential Signaling Pathway for Furan-Derivative Induced Apoptosis

Caption: A potential mechanism for this compound derivative-induced apoptosis in cancer cells.

Experimental Protocols

Standard Workflow for Safe Handling of this compound

The following experimental workflow outlines the standard procedure for safely handling this compound in a laboratory setting.

Caption: Standard experimental workflow for handling this compound.

Reactivity Profile

This compound can undergo several types of chemical reactions:

| Reaction Type | Description |

| Oxidation | Can be oxidized to form phenylfuranones using common oxidizing agents like potassium permanganate.[1] |

| Reduction | Can be reduced to yield dihydro derivatives, typically through catalytic hydrogenation.[1] |

| Electrophilic Substitution | The furan ring can undergo electrophilic substitution, such as nitration.[1] |

Disposal Considerations

Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations. Do not allow the product to enter drains.

This guide is intended to provide comprehensive safety and handling information for this compound. It is not exhaustive and should be used in conjunction with a thorough risk assessment and adherence to all institutional and regulatory safety protocols. Always consult the most up-to-date Safety Data Sheet (SDS) before handling any chemical.

References

- 1. This compound Research Chemical|Reagent [benchchem.com]

- 2. This compound | C10H8O | CID 519363 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. lookchem.com [lookchem.com]

- 4. 2-PHENYL-FURAN CAS#: 17113-33-6 [m.chemicalbook.com]

- 5. 17113-33-6|this compound|BLD Pharm [bldpharm.com]

- 6. benchchem.com [benchchem.com]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. 2-phenyl-tetrahydrofuran Safety Data Sheets(SDS) lookchem [lookchem.com]

- 9. fishersci.com [fishersci.com]

- 10. Toxicity, genotoxicity, and carcinogenicity of 2-methylfuran in a 90-day comprehensive toxicity study in gpt delta rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: 2-Phenylfuran as a Versatile Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenylfuran is a heterocyclic aromatic compound that has emerged as a valuable and versatile building block in organic synthesis. Its unique electronic and steric properties make it an attractive starting material for the construction of a diverse array of complex molecules, particularly in the realm of medicinal chemistry. The furan moiety can participate in various cycloaddition reactions, and the phenyl group provides a site for further functionalization, opening avenues for the synthesis of novel scaffolds for drug discovery. This document provides detailed application notes and experimental protocols for the utilization of this compound in key synthetic transformations, with a focus on its application in the development of potential therapeutic agents.

Chemical Properties and Reactivity

This compound is a stable, crystalline solid at room temperature. The furan ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution, primarily at the 5-position. It can also act as a diene in Diels-Alder reactions, providing a powerful tool for the construction of six-membered rings. The phenyl substituent influences the reactivity of the furan ring and offers a handle for modifications through standard aromatic chemistry.

Applications in Organic Synthesis

Diels-Alder Reactions for the Synthesis of Substituted Aromatics

This compound can serve as a diene in Diels-Alder reactions with various dienophiles to construct highly functionalized aromatic compounds. A notable application is the reaction with acetylenic dienophiles to generate substituted benzene derivatives.

Experimental Protocol: Synthesis of 2-Phenyl-5-hydroxybenzoate Derivative via Diels-Alder Reaction

This protocol describes the aluminum chloride-promoted Diels-Alder reaction of this compound with ethyl propiolate.

Materials:

-

This compound

-

Ethyl propiolate

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Dichloromethane (CH₂Cl₂)

-

5% Sodium Hydroxide (NaOH) solution

-

Ether

-

Sodium Sulfate (Na₂SO₄)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous AlCl₃ (532 mg) in dichloromethane (14 ml).

-

To this suspension, add ethyl propiolate (392 mg).

-

In a separate flask, dissolve this compound (576 mg) in dichloromethane (6 ml).

-

Slowly add the this compound solution to the AlCl₃/ethyl propiolate mixture at room temperature (approximately 20°C) with vigorous stirring. The final concentration of each reagent will be approximately 0.2 M.

-

Allow the reaction mixture, which will turn dark red, to stir at room temperature for 30 minutes, with occasional shaking.

-

After 30 minutes, quench the reaction by carefully adding cold water and shake the mixture vigorously.

-

Separate the organic layer.

-

Extract the aqueous layer with ether.

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Dissolve the crude product in ether and extract with a 5% NaOH solution to isolate the phenolic product. Acidification of the aqueous layer will precipitate the desired 2-phenyl-5-hydroxybenzoate derivative, which can be further purified by recrystallization or column chromatography.

| Reactant | Molar Mass ( g/mol ) | Amount (mg) | Moles (mmol) |

| This compound | 144.17 | 576 | 4.0 |

| Ethyl propiolate | 98.09 | 392 | 4.0 |

| AlCl₃ | 133.34 | 532 | 4.0 |

| Product | Yield (%) | Reference |

| 2-Phenyl-5-hydroxybenzoate derivative | 8% (for the analogous 3-phenyl-4-hydroxybenzoate) | [1] |

Note: The cited reference reports the formation of a mixture of products. The provided yield is for a specific isomer.

Synthesis of Nitrogen-Containing Heterocycles

The furan ring of this compound can be a precursor to nitrogen-containing heterocycles through ring-opening and subsequent cyclization reactions. This strategy is particularly useful for accessing substituted pyridines and anilines, which are prevalent scaffolds in pharmaceuticals.

Conceptual Workflow for Pyridine Synthesis:

A potential synthetic route to substituted pyridines involves a Diels-Alder reaction of this compound with a suitable dienophile, followed by ring-opening and subsequent cyclization with an ammonia source.

References

Application of 2-Phenylfuran in Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The furan nucleus is a prominent heterocyclic scaffold in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The 2-phenylfuran moiety, which combines the furan ring with a phenyl group, presents a versatile and promising starting point for the design and development of novel therapeutic agents. The phenyl group offers a site for various substitutions to modulate the compound's steric and electronic properties, which can significantly influence its biological activity and pharmacokinetic profile. This document provides an overview of the potential applications of this compound in medicinal chemistry, supported by data from structurally related compounds, and includes detailed experimental protocols for its synthesis and biological evaluation.

Synthesis of this compound

A common method for the synthesis of this compound involves a palladium-catalyzed cross-coupling reaction.

Protocol 1: Synthesis of this compound

Materials:

-

Furan

-

n-Butyllithium (n-BuLi)

-

Anhydrous Tetrahydrofuran (THF)

-

Zinc Chloride (ZnCl₂)

-

Bromobenzene

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

10% Aqueous Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Brine

-

Magnesium Sulfate (MgSO₄)

-

Ether

Procedure:

-

To a solution of furan (0.15 mol) in 100 mL of THF at 0°C, add 2.5 M n-butyllithium (0.15 mol).

-

Stir the solution for 3 hours.

-

Add the resulting suspension to a solution of zinc chloride (0.15 mol) in 100 mL of THF at room temperature and stir for 1 hour.

-

In a separate flask, add bromobenzene (0.10 mol) to a solution of tetrakis(triphenylphosphine)palladium(0) (catalytic amount, e.g., 0.57 g) in 300 mL of THF.

-

Transfer the furyl zinc solution to the bromobenzene-palladium catalyst mixture via cannula.

-

Heat the reaction mixture at 50°C and stir for 24 hours.

-

Cool the reaction and quench with 100 mL of 10% aqueous HCl solution.

-

Extract the aqueous layer with ether (2 x 100 mL).

-

Combine the organic extracts and wash with saturated sodium bicarbonate solution (100 mL) and brine (100 mL).

-

Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by distillation (b.p. 94°C at 10 torr) to yield this compound.[1]

Potential Therapeutic Applications and Quantitative Data

Anticancer Activity

Furan and benzofuran derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. The proposed mechanism for some furan-containing compounds involves the modulation of key signaling pathways like PI3K/Akt, which are crucial for cell proliferation and survival.

Table 1: Representative IC₅₀ Values of Furan and Benzofuran Derivatives against Cancer Cell Lines

| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 2-(bromoacetyl)-5,6-dimethoxy-3-methylbenzofuran derivative | HeLa (Cervical Cancer) | 25 | [2] |

| 2-(bromoacetyl)-5,6-dimethoxy-3-methylbenzofuran derivative | K562 (Leukemia) | 30 | [2] |

| 2-(bromoacetyl)-5,6-dimethoxy-3-methylbenzofuran derivative | MOLT-4 (Leukemia) | 180 | [2] |

| Methyl 6-acetyl-2-(bromomethyl)-5-hydroxybenzofuran-3-carboxylate | HeLa (Cervical Cancer) | 85 | [2] |

| Methyl 6-acetyl-2-(bromomethyl)-5-hydroxybenzofuran-3-carboxylate | K562 (Leukemia) | 60 | [2] |

| Methyl 6-acetyl-2-(bromomethyl)-5-hydroxybenzofuran-3-carboxylate | MOLT-4 (Leukemia) | 70 | [2] |

| Phenyl 5-bromofuran-2-carboxylate analogue | A549 (Lung Cancer) | 1.48 | [1] |

Anti-inflammatory Activity

Certain furan derivatives exhibit anti-inflammatory properties by inhibiting the production of inflammatory mediators like nitric oxide (NO) and prostaglandin E₂ (PGE₂). The underlying mechanism is often associated with the inhibition of enzymes such as cyclooxygenases (COX) and the modulation of inflammatory signaling pathways like NF-κB and MAPK.[3]

Table 2: Representative IC₅₀ Values of Furan and Benzofuran Derivatives for Anti-inflammatory Markers

| Compound/Derivative | Target/Assay | IC₅₀ (µM) | Reference |

| Benzofuran derivative from Penicillium crustosum | NO Production in RAW 264.7 cells | 17.3 | [4] |

| Aza-benzofuran derivative from Penicillium crustosum | NO Production in RAW 264.7 cells | 16.5 | [4] |

| Fluorinated Benzofuran derivative | IL-6 Secretion | 1.2 - 9.04 | [5] |

| Fluorinated Benzofuran derivative | NO Production | 2.4 - 5.2 | [5] |

| Fluorinated Benzofuran derivative | PGE₂ Production | 1.1 - 20.5 | [5] |

Antimicrobial Activity

The furan scaffold is present in several antimicrobial agents. Derivatives of this compound have shown activity against a range of bacterial and fungal pathogens.

Table 3: Representative Minimum Inhibitory Concentration (MIC) of Substituted Phenylfuran Derivatives

| Compound/Derivative | Microorganism | MIC (µM) | Reference |

| Substituted Phenylfuranylnicotinamidine (4a) | Staphylococcus aureus | 10 | [6][7] |

| Substituted Phenylfuranylnicotinamidine (4b) | Staphylococcus aureus | 10 | [6][7] |

| Substituted Phenylfuranylnicotinamidine (4a) | Pseudomonas aeruginosa | 10 | [6] |

| Substituted Phenylfuranylnicotinamidine (4b) | Escherichia coli | 10 | [6] |

Experimental Protocols

The following are detailed protocols for the key biological assays relevant to the evaluation of this compound derivatives.

Protocol 2: MTT Assay for Cytotoxicity

This assay determines the cytotoxic effects of a compound on cancer cells by measuring metabolic activity.

Materials:

-

Cancer cell line (e.g., HeLa, MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound derivative (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-